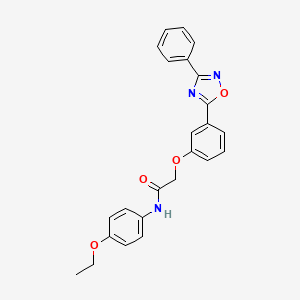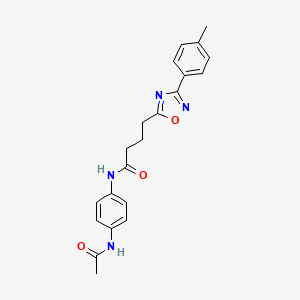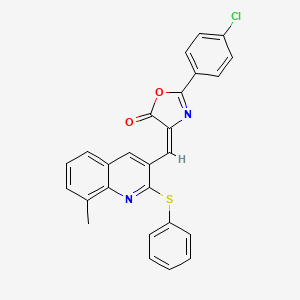
3-(5-(2-ethoxyphenyl)-1,2,4-oxadiazol-3-yl)-7-methylquinolin-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-(2-ethoxyphenyl)-1,2,4-oxadiazol-3-yl)-7-methylquinolin-2-ol, also known as EMAQ, is a chemical compound that has been extensively studied for its potential use in scientific research. EMAQ is a quinoline derivative with an oxadiazole ring, and it has shown promise in a variety of research applications due to its unique chemical structure and mechanism of action.
作用機序
Target of Action
SMR000015023, also known as 3-(5-(2-ethoxyphenyl)-1,2,4-oxadiazol-3-yl)-7-methylquinolin-2-ol, is a complex compound with potential therapeutic applicationsIt’s worth noting that compounds with similar structures have been found to interact with various receptors and enzymes, influencing cellular processes .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces . These interactions can lead to changes in the conformation and activity of the target proteins, thereby influencing cellular processes.
Biochemical Pathways
Compounds with similar structures have been found to influence various biochemical pathways, including signal transduction pathways, metabolic pathways, and cell cycle regulation . The downstream effects of these interactions can include changes in gene expression, cellular metabolism, and cell proliferation.
Pharmacokinetics
The compound’s bioavailability, half-life, and clearance rate would be crucial factors determining its pharmacokinetic profile
Result of Action
Based on its structural similarity to other compounds, it may influence cellular processes such as signal transduction, gene expression, and cell proliferation . These effects could potentially contribute to its therapeutic efficacy.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound like SMR000015023. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . Additionally, the compound’s efficacy can be influenced by factors such as the physiological state of the cells and the presence of other drugs.
実験室実験の利点と制限
One advantage of using 3-(5-(2-ethoxyphenyl)-1,2,4-oxadiazol-3-yl)-7-methylquinolin-2-ol in laboratory experiments is its unique chemical structure, which may allow for the development of novel chemotherapeutic agents. Additionally, 3-(5-(2-ethoxyphenyl)-1,2,4-oxadiazol-3-yl)-7-methylquinolin-2-ol has been shown to have a high degree of selectivity for cancer cells, which may reduce the risk of side effects. However, one limitation of using 3-(5-(2-ethoxyphenyl)-1,2,4-oxadiazol-3-yl)-7-methylquinolin-2-ol in laboratory experiments is its limited solubility, which may make it difficult to administer in vivo.
将来の方向性
There are several potential future directions for research on 3-(5-(2-ethoxyphenyl)-1,2,4-oxadiazol-3-yl)-7-methylquinolin-2-ol. One area of interest is the development of novel chemotherapeutic agents based on the structure of 3-(5-(2-ethoxyphenyl)-1,2,4-oxadiazol-3-yl)-7-methylquinolin-2-ol. Additionally, further research is needed to fully elucidate the mechanism of action of 3-(5-(2-ethoxyphenyl)-1,2,4-oxadiazol-3-yl)-7-methylquinolin-2-ol and to identify additional signaling pathways that may be targeted by this compound. Finally, research on the use of 3-(5-(2-ethoxyphenyl)-1,2,4-oxadiazol-3-yl)-7-methylquinolin-2-ol in the treatment of neurological disorders may also be promising.
合成法
The synthesis of 3-(5-(2-ethoxyphenyl)-1,2,4-oxadiazol-3-yl)-7-methylquinolin-2-ol involves several steps, including the reaction of 2-ethoxyaniline with ethyl chloroformate to form an intermediate, which is then reacted with 2-amino-5-methyl-3-nitropyridine to yield the desired product. This synthesis method has been optimized over time to increase yield and purity, and it has been used to produce 3-(5-(2-ethoxyphenyl)-1,2,4-oxadiazol-3-yl)-7-methylquinolin-2-ol for laboratory research purposes.
科学的研究の応用
3-(5-(2-ethoxyphenyl)-1,2,4-oxadiazol-3-yl)-7-methylquinolin-2-ol has been studied extensively for its potential use in scientific research, particularly in the field of cancer research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and it may have potential as a chemotherapeutic agent. Additionally, 3-(5-(2-ethoxyphenyl)-1,2,4-oxadiazol-3-yl)-7-methylquinolin-2-ol has been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
3-[5-(2-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]-7-methyl-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3/c1-3-25-17-7-5-4-6-14(17)20-22-18(23-26-20)15-11-13-9-8-12(2)10-16(13)21-19(15)24/h4-11H,3H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVFKEXOECXHGDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NC(=NO2)C3=CC4=C(C=C(C=C4)C)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[5-(2-Ethoxy-phenyl)-[1,2,4]oxadiazol-3-yl]-7-methyl-quinolin-2-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)picolinamide](/img/structure/B7711354.png)




![2-ethoxy-N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7711383.png)
![3-(2,5-dimethoxyphenyl)-N-(diphenylmethyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7711392.png)


![N-[(4-methoxyphenyl)methyl]-2-(N-methylbenzenesulfonamido)acetamide](/img/structure/B7711409.png)
